molecular formula C14H16N4O2 B2809139 (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone CAS No. 1797241-48-5

(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone

Cat. No.: B2809139
CAS No.: 1797241-48-5
M. Wt: 272.308
InChI Key: COUVMJCHBSXNNV-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone is a synthetic organic compound that features a triazole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which is a copper(I)-catalyzed azide-alkyne cycloaddition.

    Attachment of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole and morpholine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioisosteric properties, which can mimic the structure of other biologically active molecules. This makes it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers. Its unique structure allows for a range of chemical modifications, making it a versatile intermediate in various industrial applications .

Mechanism of Action

The mechanism by which (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone is unique due to the combination of the triazole and morpholine rings, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of modifications and applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

(1-methyltriazol-4-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-17-9-12(15-16-17)14(19)18-7-8-20-13(10-18)11-5-3-2-4-6-11/h2-6,9,13H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUVMJCHBSXNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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